cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid

Stereochemistry Diastereomer separation Piperidine conformation

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1419223-39-4) is a heterocyclic amino acid derivative belonging to the class of N-Cbz-protected, 6-trifluoromethyl-substituted piperidine-3-carboxylic acids. Its molecular formula is C₁₅H₁₆F₃NO₄ with a molecular weight of 331.29 g/mol.

Molecular Formula C15H16F3NO4
Molecular Weight 331.29 g/mol
CAS No. 1419223-39-4
Cat. No. B1376886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
CAS1419223-39-4
Molecular FormulaC15H16F3NO4
Molecular Weight331.29 g/mol
Structural Identifiers
SMILESC1CC(N(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C15H16F3NO4/c16-15(17,18)12-7-6-11(13(20)21)8-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1
InChIKeyZCRHDDGIVRGRQG-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1419223-39-4): A Stereochemically Defined Cbz-Protected Fluorinated Piperidine Building Block


cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1419223-39-4) is a heterocyclic amino acid derivative belonging to the class of N-Cbz-protected, 6-trifluoromethyl-substituted piperidine-3-carboxylic acids . Its molecular formula is C₁₅H₁₆F₃NO₄ with a molecular weight of 331.29 g/mol . The compound features a cis relative configuration at the 3- and 6-positions of the piperidine ring, specifically rel-(3R,6R) , with the benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen, a trifluoromethyl substituent at the 6-position, and a free carboxylic acid at the 3-position. This specific arrangement combines a defined stereochemistry, a hydrogenolytically cleavable protecting group, and the electron-withdrawing, lipophilicity-enhancing CF₃ group, making it a strategically differentiated intermediate for medicinal chemistry and fragment-based drug discovery programs .

Why Generic Substitution Fails for cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1419223-39-4)


Piperidine-3-carboxylic acid building blocks with trifluoromethyl and N-protecting group variations are not interchangeable. The cis versus trans stereochemistry dictates the three-dimensional presentation of the carboxylic acid and CF₃ pharmacophores, directly impacting target binding and molecular recognition [1]. The position of the CF₃ substituent (6- vs. 5- vs. 4-position) alters both lipophilicity and electronic distribution across the piperidine ring, with measurable consequences for logP and pKa . Additionally, the choice of N-protecting group (Cbz vs. Boc) determines the conditions required for downstream deprotection—hydrogenolysis versus acidolysis—which can make or break a synthetic route when other acid- or reduction-sensitive functionality is present . Substituting cis-1-Cbz-6-CF₃-piperidine-3-carboxylic acid with a stereochemically undefined, regioisomeric, or differently protected analog introduces uncontrolled variables that can derail SAR interpretation, multi-step synthesis, and ultimately procurement reproducibility. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence: cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid vs. Closest Analogs


Stereochemical Identity: cis (rel-(3R,6R)) Configuration Distinguishes from Unspecified and Alternative Diastereomers

The target compound is explicitly defined as the cis (rel-(3R,6R)) diastereomer, confirmed by its IUPAC name (3R,6R)-1-((benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid and the SMILES string O=C([C@H]1CN(C(OCC2=CC=CC=C2)=O)[C@@H](C(F)(F)F)CC1)O . In contrast, CAS 1269755-67-0 represents the stereochemically unspecified (InChIKey: ZCRHDDGIVRGRQG-UHFFFAOYSA-N) version , while CAS 2992630-20-1 is the (3R,6S) diastereomer . In the synthesis of related N-Cbz-CF₃-piperidine amino acids, the diastereomeric mixture could not be separated without Cbz protection, establishing that stereochemical identity is both structurally and synthetically consequential . The defined cis geometry positions the 3-carboxylic acid and 6-CF₃ on the same face of the piperidine ring, creating a unique spatial pharmacophore distinct from trans isomers where these groups occupy opposite faces.

Stereochemistry Diastereomer separation Piperidine conformation

Lipophilicity (LogP) Differentiation: 6-CF₃ Cbz Piperidine vs. Non-Fluorinated, 5-CF₃, and Boc Analogs

The target compound exhibits a calculated LogP of 3.05, which is substantially higher than the non-fluorinated 1-Cbz-piperidine-3-carboxylic acid (LogP 1.70, CAS 78190-11-1), representing a ΔLogP of +1.35 attributable to the 6-CF₃ substituent . Compared to the 5-CF₃ regioisomer (CAS 1822817-65-1, LogP 2.91), the 6-CF₃ substitution provides an additional ΔLogP of +0.14 . Versus the 1-Boc-6-CF₃ analog (CAS 1221819-18-6, LogP 2.65), the Cbz group contributes a ΔLogP of +0.40, reflecting the greater lipophilicity of the benzyl carbamate over the tert-butyl carbamate . All four compounds share an identical TPSA of 66.84 Ų, indicating that the lipophilicity differences arise from substituent and protecting group variations without altering hydrogen-bonding capacity .

Lipophilicity LogP Drug-likeness Membrane permeability

N-Protecting Group Orthogonality: Cbz (Hydrogenolytic Cleavage) vs. Boc (Acidolytic Cleavage) Enables Distinct Synthetic Strategies

The Cbz protecting group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc analog (CAS 1221819-18-6) requires acidic conditions (TFA or HCl) for removal . This orthogonality is practically demonstrated in the synthesis of trifluoromethyl piperidine amino acids, where Cbz protection enabled chromatographic separation of diastereomers that were inseparable with other protecting groups, followed by clean hydrogenolytic deprotection to yield the free amino acids . The Cbz group also contributes 34 additional mass units and 3 additional rotatable bonds compared to the Boc analog (MW 331.29 vs. 297.27; rotatable bonds 3 vs. 1), which influences both purification behavior (chromatographic retention) and downstream coupling efficiency .

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Procurement Cost Differentiation: cis-Racemic (CAS 1419223-39-4) vs. Enantiopure (3R,6R) (CAS 1419223-51-0)

The cis-racemic target compound (CAS 1419223-39-4) is priced at $430/100mg, $520/250mg, and $1,310/1g from a major global supplier . The enantiopure (3R,6R) version (CAS 1419223-51-0) commands a significant premium: $605/100mg, $1,010/250mg, and $2,025/1g—representing a 41%, 94%, and 55% price increase respectively at the same scale from the same supplier . For early-stage SAR exploration where both enantiomers are being evaluated or where the chiral center is distal to the pharmacophore of interest, the racemic cis compound offers a cost-effective entry point. The non-stereospecific version (CAS 1269755-67-0) is available from alternative suppliers with 95% purity and batch-specific QC (NMR, HPLC, GC), though without defined stereochemistry .

Cost efficiency Chiral building block Procurement strategy

Rotatable Bond Count and Conformational Flexibility: 6-CF₃ Cbz vs. 6-CF₃ Boc Analog

The target Cbz-protected compound possesses 3 rotatable bonds, whereas the 1-Boc-6-CF₃ analog (CAS 1221819-18-6) has only 1 rotatable bond . This difference arises from the benzyloxy portion of the Cbz group (O–CH₂–Ph), which introduces two additional degrees of rotational freedom compared to the compact tert-butyl group of Boc. The increased conformational flexibility may influence: (a) the entropic penalty upon target binding when the carboxylic acid is coupled to a larger scaffold; (b) the compound's behavior in crystallography trials, where flexible protecting groups can either facilitate or hinder crystallization; and (c) the chromatographic retention profile during purification, as the benzyl group engages in π-π interactions with stationary phases [1]. Both compounds share TPSA (66.84 Ų), H_Acceptors (3), and H_Donors (1), isolating the conformational flexibility difference as the primary divergent physicochemical feature beyond LogP .

Conformational flexibility Rotatable bonds Molecular recognition Entropy

CF₃ Substitution Position: 6-CF₃ vs. 5-CF₃ Regioisomer – Impact on pKa and Electronic Environment

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (−I) that decreases with distance from the ring nitrogen. At the 6-position (α to nitrogen), the CF₃ group is positioned to maximally influence the basicity of the piperidine nitrogen through through-bond inductive effects, whereas at the 5-position (β to nitrogen), this effect is attenuated [1]. The 6-CF₃ regioisomer (target compound, LogP 3.05) shows higher lipophilicity than the 5-CF₃ regioisomer (CAS 1822817-65-1, LogP 2.91), a ΔLogP of +0.14 . In the broader context of α-trifluoromethyl piperidine derivatives, the α-CF₃ substitution has been shown to significantly modulate pKa, conformation, and metabolic stability compared to β- or γ-substituted analogs [1]. While direct experimental pKa data for this specific compound pair are not publicly available, the computational consensus and literature precedent support that the 6-position CF₃ provides the strongest electronic modulation of the piperidine core among monocyclic regioisomers [1].

Regioisomer Electron-withdrawing effect pKa modulation Piperidine basicity

Optimal Application Scenarios for cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1419223-39-4) Based on Quantitative Differentiation Evidence


CNS-Penetrant Drug Candidate Synthesis Requiring Elevated Lipophilicity

With a LogP of 3.05—higher than the 5-CF₃ regioisomer (2.91) and the Boc analog (2.65)—this compound is the preferred piperidine-3-carboxylic acid building block for medicinal chemistry programs targeting CNS receptors or intracellular enzymes where passive membrane permeability is rate-limiting [1]. The 6-CF₃ group maximizes lipophilicity without increasing TPSA (66.84 Ų), maintaining a favorable balance for blood-brain barrier penetration. The cis configuration ensures consistent spatial presentation of the carboxylic acid handle for amide coupling, while the Cbz group can be removed under neutral hydrogenolysis conditions compatible with acid-sensitive intermediates commonly encountered in CNS candidate synthesis [1][2].

Multi-Step Synthesis Requiring Orthogonal N-Deprotection in the Presence of Acid-Labile Functionality

When a synthetic sequence incorporates acid-sensitive protecting groups (tert-butyl esters, silyl ethers, THP acetals, or Boc-protected amines on other positions), the hydrogenolytically cleavable Cbz group of this compound provides true orthogonality [1]. The Boc analog (CAS 1221819-18-6) would necessitate TFA treatment that could simultaneously deprotect multiple positions. The Cbz strategy has proven essential in trifluoromethyl piperidine amino acid synthesis, where it enabled diastereomer separation that was impossible with other protecting groups, followed by clean hydrogenolytic deprotection [2]. This compound is therefore indicated for fragment coupling strategies requiring sequential, chemoselective deprotection [1][2].

Cost-Efficient SAR Exploration of Piperidine-Based Pharmacophores Before Chiral Resolution

At $430/100mg versus $605/100mg for the enantiopure (3R,6R) version, the cis-racemic compound offers a 41% cost savings at small scale while providing the same physicochemical profile (LogP, TPSA, MW) [1]. For early-stage hit-to-lead programs synthesizing 20–50 analogs for initial SAR, this cost differential becomes substantial. Researchers can first establish the structure-activity landscape using the racemic cis material, then invest in the enantiopure (3R,6R) compound (CAS 1419223-51-0) only for the most promising candidates requiring defined absolute stereochemistry [1][2].

GABA Uptake Inhibitor and Neuropharmacology Tool Compound Development

Piperidine-3-carboxylic acid (nipecotic acid) derivatives are the core scaffold of GABA reuptake inhibitors [1]. The 6-CF₃ substituent on the target compound serves as a metabolically stable bioisostere that increases lipophilicity (ΔLogP +1.35 vs. non-fluorinated nipecotic acid) while resisting oxidative metabolism at the 6-position [2]. The Cbz protecting group allows for late-stage N-deprotection and subsequent N-functionalization with diverse arylalkyl or benzhydryl groups—a strategy employed in the development of potent, selective GAT1 inhibitors [1]. The defined cis stereochemistry provides a consistent scaffold for evaluating the impact of N-substitution on transporter subtype selectivity [1].

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